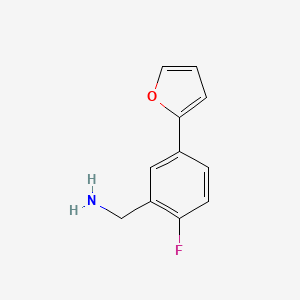

(2-Fluoro-5-(furan-2-yl)phenyl)methanamine

Description

Properties

IUPAC Name |

[2-fluoro-5-(furan-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c12-10-4-3-8(6-9(10)7-13)11-2-1-5-14-11/h1-6H,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLQPXCVOPBTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (2-Fluoro-5-(furan-2-yl)phenyl)methanamine is Human Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family and has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections.

Mode of Action

This compound interacts with its target, SIRT2, by inhibiting its activity. The compound fits well with the induced hydrophobic pocket of SIRT2, leading to the inhibition of SIRT2.

Biochemical Pathways

SIRT2 inhibitors have been involved in effective treatment strategies for diseases related to cancer, neurodegenerative diseases, type II diabetes, and bacterial infections.

Pharmacokinetics

One of the synthesized derivatives of (5-phenylfuran-2-yl)methanamine was found to possess better water solubility (clogp = 163 and cLogS = -363), which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of SIRT2. By inhibiting SIRT2, the compound could potentially disrupt the normal functioning of cells, leading to the treatment of diseases related to cancer, neurodegenerative diseases, type II diabetes, and bacterial infections.

Biochemical Analysis

Biochemical Properties

(2-Fluoro-5-(furan-2-yl)phenyl)methanamine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. For instance, derivatives of (5-phenylfuran-2-yl)methanamine have been identified as potent inhibitors of human sirtuin 2 (SIRT2), an enzyme involved in the regulation of cellular processes such as aging, transcription, and apoptosis. The interaction between this compound and SIRT2 involves binding to the enzyme’s active site, thereby inhibiting its activity and affecting downstream cellular pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of SIRT2 by this compound can lead to altered gene expression profiles and changes in metabolic fluxes within the cell. Additionally, this compound has been shown to affect cell proliferation and apoptosis, making it a potential candidate for therapeutic applications in cancer and neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit SIRT2 is a key aspect of its mechanism of action. By binding to the enzyme’s active site, this compound prevents the deacetylation of target proteins, leading to changes in gene expression and cellular function. This inhibition can result in the activation or repression of various signaling pathways, depending on the cellular context.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound. In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function can persist for extended periods, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular function without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which are mediated by enzymes such as cytochrome P450. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs). Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.

Biological Activity

(2-Fluoro-5-(furan-2-yl)phenyl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a fluorine atom at the 2-position of the phenyl ring and a furan substituent at the 5-position, contributing to its unique chemical properties. The molecular formula is .

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The introduction of fluorine enhances the compound's binding affinity and metabolic stability, which is crucial for its pharmacological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, modifications in the furan or phenyl groups can significantly affect their potency against cancer cell lines. In a comparative study, compounds with a similar furan structure demonstrated IC50 values ranging from 18 nM to 1.4 μM against various cancer cell lines, indicating strong anticancer properties .

Antimicrobial Activity

Compounds containing furan rings have shown promising antimicrobial activity. A related study reported that derivatives exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM across various strains . The presence of a fluorine atom often enhances this activity due to increased lipophilicity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the furan and phenyl rings can lead to significant changes in biological activity. For example:

| Compound | Modification | IC50 (nM) | Activity Type |

|---|---|---|---|

| Compound 10 | Furan replaced with phenyl | 150 | Anticancer |

| Compound 11 | Fluorine added at C6 position | 86 | Anticancer |

| Compound 12 | Fluorine at C6 + methoxy group | 18 | Anticancer |

These results suggest that both electronic properties and steric factors play critical roles in determining the biological effectiveness of these compounds .

Case Studies

- EEDi-5285 Study : This study focused on a compound structurally related to this compound, demonstrating its ability to inhibit embryonic ectoderm development (EED). The compound showed an IC50 value of 18 nM in binding assays and was effective in inhibiting cell growth in KARPAS422 cells .

- Antimicrobial Assessment : A series of fluoroaryl derivatives were evaluated for their antimicrobial properties, showing enhanced activity compared to non-fluorinated analogs. The presence of fluorine was linked to improved binding interactions with microbial targets .

Scientific Research Applications

Inhibition of SIRT2

Recent studies have highlighted the compound's role as a potent inhibitor of SIRT2, a member of the sirtuin family of proteins implicated in various diseases, including cancer and neurodegeneration. The compound exhibited an IC50 value of 2.47 μM against SIRT2, outperforming the known inhibitor AGK2 (IC50 = 17.75 μM) . The molecular docking studies revealed that the compound fits well within the hydrophobic pocket of SIRT2, suggesting a specific binding mode that could be exploited for drug development.

Antimycobacterial Properties

Another promising application is in the field of antimycobacterial agents. Derivatives of furan-containing compounds have shown efficacy against Mycobacterium tuberculosis by interfering with iron homeostasis . The structural modifications in compounds like (2-Fluoro-5-(furan-2-yl)phenyl)methanamine may enhance their activity against resistant strains.

Structure-Activity Relationship (SAR)

The SAR analysis has been pivotal in understanding how modifications to the this compound scaffold can influence its biological activity. For instance, substituents at specific positions on the phenyl ring significantly affect the inhibitory potency against SIRT2 and other targets .

| Modification | Effect on Activity |

|---|---|

| Fluorine at position 2 | Enhances binding affinity |

| Furan ring presence | Contributes to hydrophobic interactions |

| Variations at R1 and R2 | Alter IC50 values significantly |

FLT3 Inhibition in AML

Research has demonstrated that compounds structurally related to this compound can inhibit FLT3 kinase, a critical target in acute myeloid leukemia (AML). In cell-based studies, such compounds displayed GI50 values between 0.1 and 1.0 μM, indicating strong anti-leukemic activity .

Selective Cytochrome P450 Inhibition

The compound has also been explored for its potential to selectively inhibit cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13, which are involved in nicotine metabolism. This selectivity could make it a valuable tool in smoking cessation therapies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Key Analogs:

(Furan-2-yl)methanamine derivatives (e.g., furan-2-yl methanamine hydrochloride, 2m):

- Lacks the fluorophenyl backbone but retains the furan-methanamine motif.

- 1H NMR (DMSO-d6): δ 8.45 (s, 3H, NH₃⁺), 7.70 (d, J = 1.8 Hz, 1H), 6.60 (dd, J = 3.2, 1.8 Hz, 1H), 6.50 (d, J = 3.2 Hz, 1H), 4.15 (s, 2H).

- Demonstrates that the furan ring contributes to distinct electronic environments, as seen in split proton signals.

(Thiophen-2-yl)methanamine derivatives (e.g., benzo[b]thiophen-2-yl methanamine hydrochloride, 2l): Replaces furan with a thiophene ring. 1H NMR (methanol-d4): δ 7.85–7.40 (m, 4H), 4.40 (s, 2H). Thiophene’s higher electron density compared to furan may enhance solubility in polar solvents.

Fluorophenyl-containing analogs (e.g., [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine): Features a bromo and difluoroethoxy group instead of furan. Molecular formula: C₉H₁₀BrF₂NO. Highlighted for its halogenated substituents, which can modulate metabolic stability.

Tyrosine Kinase Inhibition (Furan-Phenyl Backbone):

- Furan-2-yl(phenyl)methanone derivatives () exhibited potent tyrosine kinase inhibitory activity, rivaling genistein (a reference compound). The furan-phenyl scaffold was critical for binding, suggesting that (2-Fluoro-5-(furan-2-yl)phenyl)methanamine’s furan moiety may similarly enhance target interaction.

Vacuolization-Inducing Effects (Heterocyclic Substituents):

- In , furan-2-yl and thiophen-2-yl groups at the R2 position showed comparable biological effects (e.g., vacuolization induction), while bulkier groups (e.g., naphthyl) abolished activity. This underscores the importance of small heterocycles in maintaining efficacy.

Sirtuin 2 Inhibition (Methanamine Derivatives):

- (5-Phenylfuran-2-yl)methanamine derivatives () demonstrated inhibitory activity against human Sirtuin 2.

Physicochemical Properties

NMR Data Trends:

The target compound’s fluorine atom is expected to deshield adjacent protons, causing downfield shifts compared to non-fluorinated analogs.

Key Research Findings and Implications

Heterocycle Choice : Furan and thiophene substituents exhibit similar electronic profiles but differ in polarity, impacting solubility and target binding.

Fluorine’s Role : The ortho-fluoro group may enhance metabolic stability and influence conformational rigidity.

Methanamine Positioning : The primary amine group’s accessibility is critical for interactions with enzymatic active sites, as seen in Sirtuin 2 inhibitors.

Preparation Methods

Suzuki Cross-Coupling

- Reagents: 2-fluoro-5-iodobenzene (1 eq), (5-formylfuran-2-yl)boronic acid (1 eq), Pd(PPh3)2Cl2 (0.04 eq), Na2CO3 (2 eq)

- Solvent: Acetonitrile/water mixture (10 mL/10 mL)

- Temperature: 60 °C

- Time: 1 hour

- Work-up: Removal of acetonitrile under reduced pressure, acidification to pH 7, extraction with ethyl acetate, drying over MgSO4

- Yield: Typically high, >80%

- Purity: Confirmed by HPLC and NMR analysis

Reductive Amination

- Reagents: Aldehyde intermediate, ammonia or primary amine, reducing agent (e.g., sodium borohydride)

- Solvent: Commonly methanol or ethanol

- Temperature: Room temperature to mild heating (20–70 °C)

- Time: Several hours to overnight

- Work-up: Extraction, purification by column chromatography or recrystallization

- Yield: Moderate to high (70–90%)

- Characterization: 1H-NMR, 13C-NMR, melting point, elemental analysis

Alternative Synthetic Routes and Functional Group Transformations

Other methods reported for related compounds, which can be adapted for this target molecule, include:

- Condensation with Aromatic Amines and Triphosgene: Formation of urea derivatives via condensation of amine intermediates with aromatic amines in the presence of triphosgene, followed by purification.

- Nucleophilic Aromatic Substitution: For introducing amino groups on halogenated aromatic rings under specific conditions.

- Microwave-Assisted Synthesis: Accelerated reaction times for amination steps using sealed tubes and microwave irradiation at elevated temperatures (e.g., 140 °C for 30 min), improving yields and reducing reaction times.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Suzuki Cross-Coupling + Reduction | Pd-catalyzed coupling, reductive amination | Pd(PPh3)2Cl2, Na2CO3, MeCN/H2O, NaBH4 or H2 | 70–90% | Most common, regioselective, scalable |

| Urea Formation via Triphosgene | Condensation with aromatic amines | Triphosgene, DCM, room temperature | 82–93% | For urea derivatives, related compounds |

| Nucleophilic Aromatic Substitution | Amination of halogenated aromatics | Pyridine, methanol, microwave irradiation | 55–85% | Useful for amino substitution on rings |

| Microwave-Assisted Amination | Amine introduction under heat | Pyridine, sealed tube, 140 °C, 30 min | 55–86% | Accelerated synthesis |

Research Findings and Analytical Data

- Purity and Characterization: The final this compound is typically characterized by high-performance liquid chromatography (HPLC) purity >95%, and confirmed by nuclear magnetic resonance (NMR) spectroscopy (1H, 13C), melting point determination, and elemental analysis.

- Structure-Activity Relationship (SAR): Studies on related (5-phenylfuran-2-yl)methanamine derivatives indicate that the fluorine substitution on the phenyl ring affects biological activity and physicochemical properties such as solubility and binding affinity in medicinal chemistry applications.

- Optimization: Reaction conditions such as solvent choice, base concentration, catalyst loading, and temperature are critical for maximizing yield and purity.

Q & A

Q. What are the key synthetic routes for (2-Fluoro-5-(furan-2-yl)phenyl)methanamine, and what purification methods are recommended?

The synthesis typically involves multi-step functionalization of a phenyl ring. A common approach is the introduction of fluorine and furan substituents via electrophilic aromatic substitution or cross-coupling reactions. For example, intermediates like (2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (a boronic ester derivative) can serve as precursors for Suzuki-Miyaura coupling to attach the furan moiety . Purification often employs column chromatography with silica gel, followed by recrystallization using ethanol-acetic acid mixtures to achieve >95% purity. Solvent selection (e.g., methyl tert-butyl ether for phase separation) is critical to isolate intermediates .

Q. How should researchers handle and store this compound to ensure safety and stability?

This compound requires stringent safety protocols due to its amine functionality and potential irritancy. Key measures include:

- Storage : Refrigerate at 2–8°C in airtight containers to prevent degradation .

- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid contact with strong oxidizers, acids, or moisture to prevent exothermic reactions .

- Emergency protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR : H and C NMR confirm substituent positions (e.g., fluorine at C2, furan at C5). Aromatic protons appear as distinct multiplets, while the amine proton resonates near δ 1.5–2.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at m/z 220.0873 for CHFNO) .

- FT-IR : Peaks at ~3350 cm (N-H stretch) and ~1600 cm (C=C furan ring) confirm functional groups .

Advanced Research Questions

Q. How does the electronic nature of the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

The fluorine atom exerts a strong electron-withdrawing effect (-I), activating the phenyl ring toward nucleophilic aromatic substitution (SNAr) at the ortho and para positions. This facilitates regioselective cross-coupling (e.g., with boronic acids) to generate biaryl derivatives. Computational studies (DFT) indicate that fluorine’s electronegativity lowers the LUMO energy, enhancing reactivity toward Pd-catalyzed couplings . Contrastingly, the furan ring (electron-rich) directs electrophilic attacks to its α-position, enabling further functionalization .

Q. What strategies can mitigate challenges in regioselective functionalization of the furan ring in this compound?

- Protecting groups : Temporarily block reactive sites (e.g., using Boc for the amine) to direct reactions to the furan’s α-position .

- Catalytic systems : Employ Pd(0)/XPhos ligands to enhance selectivity in C-H activation at the furan’s 2-position .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in electrophilic substitutions, favoring α-over β-functionalization .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Docking simulations : Tools like AutoDock Vina model binding affinities to enzymes (e.g., kinases) by analyzing hydrogen bonds between the amine group and catalytic residues .

- QSAR studies : Correlate substituent effects (e.g., fluorine’s electronegativity) with bioactivity. For example, trifluoromethyl analogs show enhanced blood-brain barrier penetration in neuroactive compounds .

- MD simulations : Predict stability of ligand-target complexes over time, identifying key interactions (e.g., π-π stacking between furan and aromatic amino acids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.